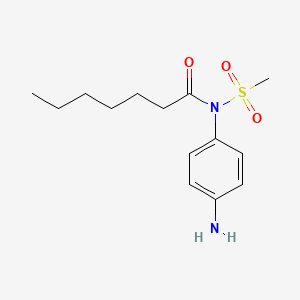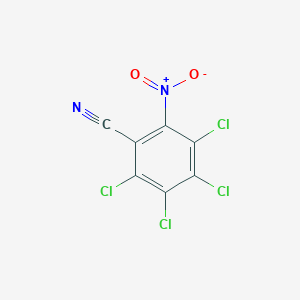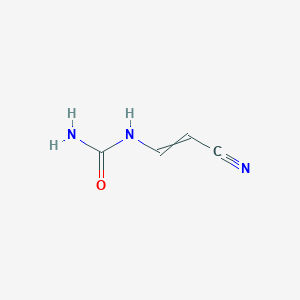
N-Hexyl-N,N-dioctyloctan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-N,N-dioctyloctan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and laboratory applications due to its ability to facilitate the formation of micelles and enhance the solubility of hydrophobic compounds in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N,N-dioctyloctan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-dioctyloctan-1-amine with hexyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, with the addition of a base like sodium hydroxide to neutralize the generated hydrogen bromide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction principles but is optimized for large-scale production with enhanced safety and efficiency measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl-N,N-dioctyloctan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and complexation with various anions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halide ions.
Ion-Exchange Reactions: Often conducted in aqueous solutions with various salts to facilitate the exchange of the bromide ion with other anions.
Major Products Formed
Substitution Reactions: Products include N-Hexyl-N,N-dioctyloctan-1-aminium hydroxide or other substituted ammonium salts.
Ion-Exchange Reactions: Result in the formation of new quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
N-Hexyl-N,N-dioctyloctan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to enhance the rate of reactions between compounds in different phases.
Biology: Employed in the extraction and purification of biomolecules due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of N-Hexyl-N,N-dioctyloctan-1-aminium bromide is primarily based on its ability to form micelles. These micelles can encapsulate hydrophobic molecules, increasing their solubility in aqueous environments. The compound interacts with molecular targets through electrostatic and hydrophobic interactions, facilitating the transport and stabilization of various substances.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- N,N-Dioctyloctan-1-aminium chloride
- Trioctylmethylammonium bromide
Uniqueness
N-Hexyl-N,N-dioctyloctan-1-aminium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and phase transfer catalyst compared to other similar compounds with different alkyl chain lengths.
Propriétés
Numéro CAS |
61175-82-4 |
|---|---|
Formule moléculaire |
C30H64BrN |
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
hexyl(trioctyl)azanium;bromide |
InChI |
InChI=1S/C30H64N.BrH/c1-5-9-13-17-20-24-28-31(27-23-16-12-8-4,29-25-21-18-14-10-6-2)30-26-22-19-15-11-7-3;/h5-30H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
RFHUQYXNINANHX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](CCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)

![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)

![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)




![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
methanone](/img/structure/B14588278.png)
